4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one
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Overview
Description
4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one is a chemical compound known for its unique structure and properties. It contains a bromine atom, a trifluoromethoxy group, and a phenyl ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with 4-(trifluoromethoxy)phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluoro-1-butanol
- 3-Amino-4-bromobenzotrifluoride
Uniqueness
4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its trifluoromethoxy group enhances its stability and reactivity compared to similar compounds.
Properties
CAS No. |
89467-08-3 |
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Molecular Formula |
C13H14BrF3O2 |
Molecular Weight |
339.15 g/mol |
IUPAC Name |
4-bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one |
InChI |
InChI=1S/C13H14BrF3O2/c1-8(18)12(2,3)11(14)9-4-6-10(7-5-9)19-13(15,16)17/h4-7,11H,1-3H3 |
InChI Key |
JMQRIBVPZHNGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)C(C1=CC=C(C=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
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